

Physicochemical properties of ethyl cyclohexanecarboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Cyclohexanecarboxylate**

Cat. No.: **B1212342**

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of Ethyl **Cyclohexanecarboxylate**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl **cyclohexanecarboxylate** (CAS No. 3289-28-9) is an organic compound classified as a carboxylic acid ester.^[1] It is formed from the formal condensation of cyclohexanecarboxylic acid and ethanol.^{[2][3]} Structurally, it features a cyclohexane ring attached to an ethyl ester group.^[4] This compound is utilized as a raw material and intermediate in organic synthesis, particularly in the pharmaceutical, agrochemical, and dyestuff industries.^[5] It is also recognized as a flavoring agent with a characteristic fruity, cheese-like odor and is found as a metabolite in both plants and humans.^{[2][4][6]} Given its applications, a thorough understanding of its physicochemical properties is essential for its handling, application, and development in various scientific fields.

Physicochemical Properties

The fundamental physicochemical properties of ethyl **cyclohexanecarboxylate** are summarized below. These values are critical for laboratory applications, process design, and safety assessments.

Property	Value	Reference(s)
Molecular Formula	C ₉ H ₁₆ O ₂	[2][5][7]
Molecular Weight	156.22 g/mol	[2][3][8]
Appearance	Colorless to light yellow liquid	[2][3]
Odor	Fruity, cheese-like, winey	[2][3][6]
Boiling Point	194-197.1 °C at 760 mmHg 82 °C at 12 mmHg	[5][6][7][9][10]
Melting Point	120 °C (Note: This value appears anomalous for a liquid at room temperature and may refer to a different property or be an error in the source data)	[3][8][9]
Density	0.936 - 0.978 g/cm ³ at 20 °C	[2][5][6][7][8][9]
Refractive Index	1.442 - 1.454 at 20 °C	[2][5][6][7][9][10]
Solubility	Insoluble in water; Soluble in fat and alcohol	[2][5][6][9]
Vapor Pressure	0.385 mmHg at 25 °C	[6][7][9]
Flash Point	68.33 - 68.5 °C (Closed Cup)	[6][7]
LogP (o/w)	2.757 (estimated)	[6]
CAS Number	3289-28-9	[2][5][7]

Experimental Protocols

The determination of the physicochemical properties listed above requires standardized experimental procedures. Below are detailed methodologies for key experiments.

Determination of Boiling Point

The boiling point is a critical indicator of a substance's volatility.

- Apparatus: A distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. A heating mantle is used for controlled heating.
- Procedure:
 - The liquid sample (**ethyl cyclohexanecarboxylate**) is placed in the round-bottom flask with a few boiling chips to ensure smooth boiling.
 - The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.
 - The sample is heated gently.
 - The temperature is recorded when the liquid is boiling, and a steady stream of condensate is observed dripping into the receiving flask. This stable temperature is the boiling point at the recorded atmospheric pressure.
 - For vacuum distillation (to determine boiling points at reduced pressures), a vacuum pump is connected to the apparatus, and the pressure is monitored with a manometer.[\[11\]](#)

Measurement of Density

Density is typically measured using a pycnometer or a digital density meter.

- Apparatus: A pycnometer (a glass flask with a precise volume), an analytical balance, and a constant-temperature water bath.
- Procedure:
 - The empty pycnometer is cleaned, dried, and its mass is accurately weighed (m_1).
 - The pycnometer is filled with distilled water and placed in a constant-temperature bath (e.g., 20 °C) until it reaches thermal equilibrium. The volume is adjusted precisely, and the pycnometer is reweighed (m_2). The density of water at this temperature is known.
 - The pycnometer is emptied, dried, and filled with the sample (**ethyl cyclohexanecarboxylate**).

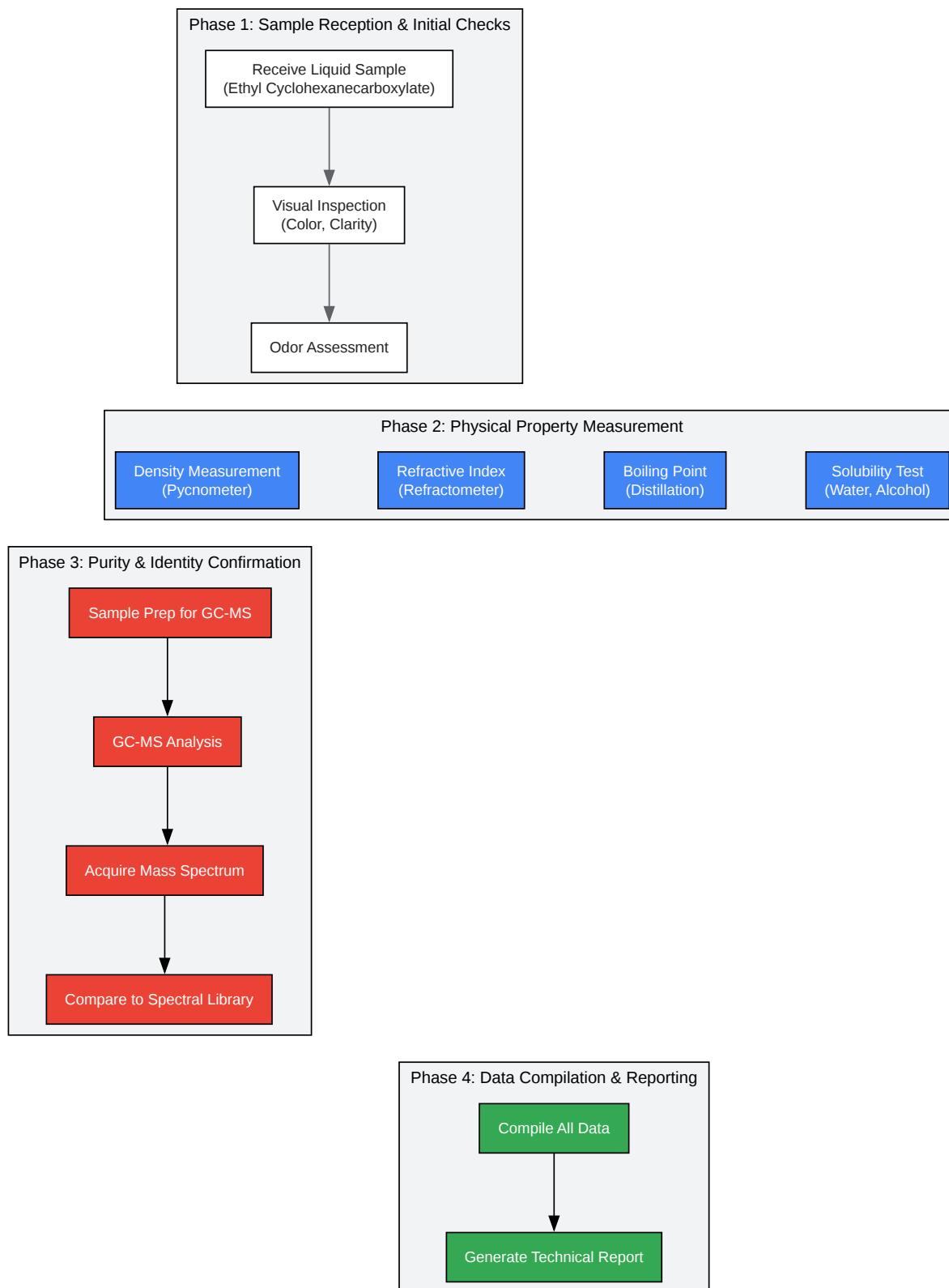
- The filled pycnometer is brought to the same constant temperature in the water bath, and its mass is measured (m_3).
- The density of the sample is calculated using the formula: $\text{Density} = [(m_3 - m_1) / (m_2 - m_1)]$
* Density of water.

Measurement of Refractive Index

The refractive index is a measure of how light propagates through a substance and is an important purity criterion.

- Apparatus: A refractometer (e.g., an Abbé refractometer) with a light source and a constant-temperature water circulator.
- Procedure:
 - The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).
 - A few drops of the ethyl **cyclohexanecarboxylate** sample are placed on the prism of the refractometer.
 - The prism is closed, and the sample is allowed to reach the set temperature (e.g., 20 °C) via the water circulator.
 - The light source is switched on, and the controls are adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.
 - The refractive index is read directly from the instrument's scale.[\[12\]](#)

Spectroscopic Analysis (GC-MS)


Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique to determine the purity and confirm the identity of volatile compounds like ethyl **cyclohexanecarboxylate**.[\[13\]](#) [\[14\]](#)

- Apparatus: A gas chromatograph coupled to a mass spectrometer.

- Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent like ethyl acetate or hexane.[13]
- GC-MS Protocol:
 - Injection: A small volume (e.g., 1 μ L) of the prepared sample is injected into the heated inlet of the gas chromatograph, where it is vaporized.[13]
 - Separation (GC): A carrier gas (e.g., helium) transports the vaporized sample through a capillary column (e.g., DB-5ms). The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column.[13][14]
 - Ionization (MS): As the separated components elute from the column, they enter the mass spectrometer's ion source. Here, they are bombarded with electrons (Electron Ionization - EI), causing them to fragment into charged ions.[15]
 - Detection (MS): The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.
 - Data Analysis: The resulting mass spectrum provides a unique fragmentation pattern, which acts as a "fingerprint" for the molecule, allowing for its definitive identification by comparison to spectral libraries (e.g., NIST).[2][15][16] The gas chromatogram indicates the purity of the sample, with a single major peak expected for a pure substance.[12]

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the physicochemical characterization of ethyl **cyclohexanecarboxylate**.

[Click to download full resolution via product page](#)

Caption: Workflow for Physicochemical Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Showing Compound Ethyl cyclohexanecarboxylate (FDB011176) - FooDB [foodb.ca]
- 2. Ethyl cyclohexanoate | C9H16O2 | CID 18686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cyclohexanecarboxylic acid ethyl ester | 3289-28-9 [chemicalbook.com]
- 4. Buy Ethyl cyclohexanecarboxylate | 3289-28-9 [smolecule.com]
- 5. Ethyl cyclohexanecarboxylate, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. ethyl cyclohexyl carboxylate, 3289-28-9 [thegoodsentscompany.com]
- 7. Ethyl Cyclohexanecarboxylate | 3289-28-9 [chemnet.com]
- 8. echemi.com [echemi.com]
- 9. Ethyl cyclohexane carboxylate [chembk.com]
- 10. chemsynthesis.com [chemsynthesis.com]
- 11. prepchem.com [prepchem.com]
- 12. CH362: Experimental Chemistry I [sites.science.oregonstate.edu]
- 13. benchchem.com [benchchem.com]
- 14. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 15. Cyclohexanecarboxylic acid, ethyl ester [webbook.nist.gov]
- 16. Cyclohexanecarboxylic acid, ethyl ester [webbook.nist.gov]
- To cite this document: BenchChem. [Physicochemical properties of ethyl cyclohexanecarboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1212342#physicochemical-properties-of-ethyl-cyclohexanecarboxylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com